3-Phenyl-2'-trifluoromethylpropiophenone
Overview
Description
3-Phenyl-2’-trifluoromethylpropiophenone is an organic compound with the molecular formula C16H13F3O It is a member of the ketone family, characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Phenyl-2’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques is crucial to obtain a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Phenyl-2’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2’-trifluoromethylpropiophenone
- 4-Phenyl-2’-trifluoromethylpropiophenone
- 3-Phenyl-4’-trifluoromethylpropiophenone
Uniqueness
3-Phenyl-2’-trifluoromethylpropiophenone is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in biological activity and applications compared to its isomers.
Biological Activity
3-Phenyl-2'-trifluoromethylpropiophenone (CAS No. 898764-51-7) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the ketone family and features a trifluoromethyl group attached to the phenyl ring. Its molecular formula is . The compound is typically synthesized via Friedel-Crafts acylation using benzene and 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent against resistant strains .
Bacterial Strain | MIC (µg/mL) | Comparison |
---|---|---|
E. faecalis | 40 | Comparable to ceftriaxone |
P. aeruginosa | 50 | Comparable to ceftriaxone |
K. pneumoniae | 30 | Comparable to ceftriaxone |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. IC₅₀ values for these effects range from 7 to 20 µM, indicating promising potency in targeting cancer cells .
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
MCF-7 (breast) | 10 | Significant growth inhibition |
PC3 (prostate) | 15 | Significant growth inhibition |
The mechanism by which this compound exerts its biological effects is thought to involve its lipophilicity, enhanced by the trifluoromethyl group. This property facilitates penetration through biological membranes, allowing interaction with various molecular targets such as enzymes and receptors involved in cell signaling pathways .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .
- Cytotoxicity Against Cancer Cells : Research conducted on human leukemia cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, further supporting its role as a potential anticancer agent .
- In Vivo Studies : Preliminary animal studies have shown that compounds similar to this compound could reduce tumor sizes significantly when administered in therapeutic doses, highlighting its potential for further development in oncology .
Properties
IUPAC Name |
3-phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-9-5-4-8-13(14)15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXKUFTXNIAXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643986 | |
Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-51-7 | |
Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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